molecular formula C9H6N2O B1407892 1,7-Naphthyridine-8-carbaldehyde CAS No. 1824129-24-9

1,7-Naphthyridine-8-carbaldehyde

Cat. No.: B1407892
CAS No.: 1824129-24-9
M. Wt: 158.16 g/mol
InChI Key: JNNAKRDZPPRNRC-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-8-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a naphthyridine ring system, which consists of two fused pyridine rings, and an aldehyde functional group at the 8th position. The unique structure of this compound makes it an important intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1,7-Naphthyridine-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the naphthyridine ring system. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Industrial production methods often utilize metal-catalyzed reactions and multicomponent reactions to achieve high yields and efficiency .

Chemical Reactions Analysis

1,7-Naphthyridine-8-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7-Naphthyridine-8-carbaldehyde has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,7-Naphthyridine-8-carbaldehyde can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share the naphthyridine ring system, they differ in the position of the nitrogen atoms and functional groups. For example:

    1,5-Naphthyridine: Has nitrogen atoms at the 1st and 5th positions and is known for its biological activities and use as a ligand in metal complexes.

    1,8-Naphthyridine: Has nitrogen atoms at the 1st and 8th positions and is used in the synthesis of pharmaceuticals and materials with electronic properties.

The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde group, which provides distinct reactivity and applications compared to other naphthyridine derivatives.

Properties

IUPAC Name

1,7-naphthyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNAKRDZPPRNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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